molecular formula C11H19N3O B13442566 3-Isopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole

3-Isopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole

Cat. No.: B13442566
M. Wt: 209.29 g/mol
InChI Key: QLYJMXSZQAXRBH-UHFFFAOYSA-N
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Description

3-Isopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isopropyl hydrazine with a suitable carboxylic acid derivative to form the oxadiazole ring. The piperidin-3-ylmethyl group can be introduced through subsequent alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the piperidin-3-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different substituents, while substitution reactions can introduce various functional groups to the compound.

Scientific Research Applications

3-Isopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s properties make it useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Isopropyl-5-methyl-1,2,4-oxadiazole
  • 3-Isopropyl-5-(piperidin-2-ylmethyl)-1,2,4-oxadiazole
  • 3-Isopropyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

Uniqueness

3-Isopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole is unique due to the specific positioning of the piperidin-3-ylmethyl group, which can influence its chemical reactivity and biological activity

Biological Activity

3-Isopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, including its synthesis, mechanisms of action, and therapeutic applications, supported by various research findings and case studies.

  • IUPAC Name : 5-piperidin-3-yl-3-propan-2-yl-1,2,4-oxadiazole
  • Molecular Formula : C10H17N3O
  • Molecular Weight : 195.27 g/mol
  • CAS Number : 902837-19-8

Synthesis

The synthesis of this compound typically involves the reaction of isopropyl hydrazine with appropriate carbonyl compounds under acidic or basic conditions. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis .

Antioxidant Activity

Research has shown that derivatives of 1,2,4-oxadiazoles exhibit significant antioxidant properties. For instance, a study evaluated the radical scavenging activity using the DPPH assay and found that certain oxadiazole derivatives demonstrated scavenging rates between 32.0% to 87.3% at a concentration of 25 µM compared to ascorbic acid .

Anti-inflammatory Activity

In vivo studies have indicated that oxadiazole compounds can inhibit edema formation in carrageenan-induced paw edema models. The inhibition rates ranged from 23.6% to 82.3% at a dosage of 25 mg/kg, showcasing their potential as anti-inflammatory agents .

Anticancer Activity

Several studies have investigated the anticancer potential of oxadiazole derivatives. A notable study reported that certain derivatives exhibited IC50 values against cancer cell lines (e.g., MCF-7) ranging from 0.12 to 2.78 µM, outperforming traditional chemotherapeutics like doxorubicin . Additionally, molecular docking studies revealed strong interactions between these compounds and estrogen receptors, suggesting a mechanism for their antiproliferative effects .

Case Study 1: Anticancer Efficacy

A specific derivative of this compound was tested against various cancer cell lines, showing significant cytotoxic effects with an IC50 value comparable to Tamoxifen. The study highlighted the compound's ability to induce apoptosis through the upregulation of p53 and caspase pathways .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of oxadiazole derivatives against several bacterial strains. The results indicated that certain compounds exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .

Data Tables

Biological Activity IC50 Value (µM) Reference Compound
Antioxidant (DPPH)25 µMAscorbic Acid
Anti-inflammatory25 mg/kgIndomethacin
Anticancer (MCF-7)0.12 - 2.78Doxorubicin

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

5-(piperidin-3-ylmethyl)-3-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C11H19N3O/c1-8(2)11-13-10(15-14-11)6-9-4-3-5-12-7-9/h8-9,12H,3-7H2,1-2H3

InChI Key

QLYJMXSZQAXRBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CC2CCCNC2

Origin of Product

United States

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